molecular formula C19H22N2O4S B2952765 N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 921787-25-9

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2952765
CAS RN: 921787-25-9
M. Wt: 374.46
InChI Key: OWTBQDKVUNJKJU-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 is a selective inhibitor of the RAC1 GTPase, which plays an important role in cytoskeletal dynamics and cell migration.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and characterization of compounds related to N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide, examining their potential in creating pharmacologically active molecules. For instance, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing that certain derivatives may have therapeutic potential due to their significant biological activities (Ş. Küçükgüzel et al., 2013). Additionally, compounds with similar structures have been investigated for their synthesis processes and the potential to generate new chemical entities with valuable properties (W. Rajeswaran & P. Srinivasan, 1994).

Anticancer and Antimicrobial Applications

Research into derivatives of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide has also explored their anticancer and antimicrobial potential. Certain studies have identified derivatives with promising anticancer activities against various cancer cell lines, indicating the potential for these compounds to be developed into anticancer agents (Mahesh K. Kumar et al., 2014). Additionally, antimicrobial studies have shown that some derivatives exhibit significant activity against bacterial strains, suggesting their potential use in treating bacterial infections (M. Abbasi et al., 2019).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-21-18-9-6-16(12-15(18)13-19(21)22)20-26(23,24)11-10-14-4-7-17(25-2)8-5-14/h4-9,12,20H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTBQDKVUNJKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide

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